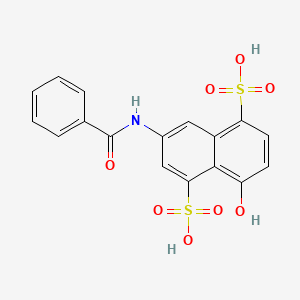
3-(Methoxycarbonyl)nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Methoxycarbonyl)nonanoate is an organic compound belonging to the class of fatty acid esters It is characterized by the presence of a methoxycarbonyl group attached to a nonanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)nonanoate typically involves esterification reactions. One common method is the reaction of nonanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Methoxycarbonyl)nonanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to nonanoic acid and methanol in the presence of a strong acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Transesterification: The ester can react with another alcohol to form a different ester.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Nonanoic acid and methanol.
Reduction: Nonanol.
Transesterification: A different ester depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
3-(Methoxycarbonyl)nonanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.
Industry: Utilized in the production of biodegradable polymers and as a plasticizer in various materials.
Wirkmechanismus
The mechanism of action of 3-(Methoxycarbonyl)nonanoate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes involved in fatty acid metabolism. The ester group can undergo hydrolysis, releasing nonanoic acid, which can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nonanoate: Another fatty acid ester with similar properties but a different ester group.
Ethyl nonanoate: Similar structure but with an ethyl ester group instead of a methoxycarbonyl group.
Nonanoic acid: The parent acid of 3-(Methoxycarbonyl)nonanoate.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its methoxycarbonyl group makes it more reactive in certain chemical reactions compared to its analogs.
Eigenschaften
CAS-Nummer |
113923-27-6 |
|---|---|
Molekularformel |
C11H19O4- |
Molekulargewicht |
215.27 g/mol |
IUPAC-Name |
3-methoxycarbonylnonanoate |
InChI |
InChI=1S/C11H20O4/c1-3-4-5-6-7-9(8-10(12)13)11(14)15-2/h9H,3-8H2,1-2H3,(H,12,13)/p-1 |
InChI-Schlüssel |
BSSNLIBSSQSUAA-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC(CC(=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hex-2-enamide](/img/structure/B14307126.png)
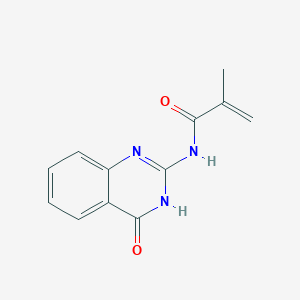
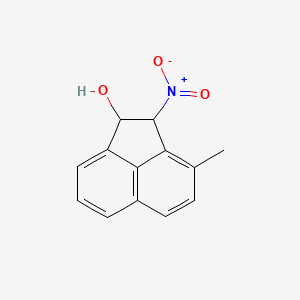

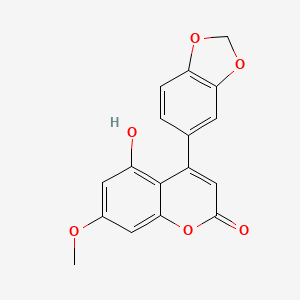
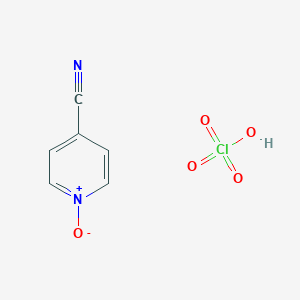
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
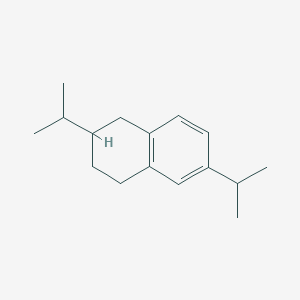
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)

